(Mixture of Diastereomers)

Description

BenchChem offers high-quality (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

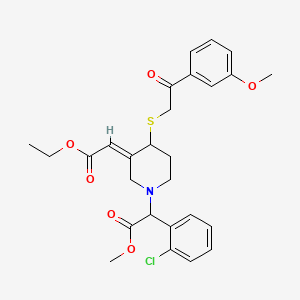

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIXPNIXZHUBJO-XDJHFCHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747373 | |

| Record name | Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331383-19-7 | |

| Record name | Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the definition of a diastereomeric mixture

An In-depth Technical Guide to Diastereomeric Mixtures for Researchers, Scientists, and Drug Development Professionals

Definition of a Diastereomeric Mixture

A diastereomeric mixture is a combination of two or more diastereomers. Diastereomers are a class of stereoisomers, which are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms.[1][2] Critically, diastereomers are defined as stereoisomers that are not mirror images of each other and are therefore non-superimposable.[2][3][4] This phenomenon arises in molecules that possess two or more stereocenters, leading to multiple possible spatial arrangements that are not enantiomeric (mirror-image) pairs.[1][3][5]

Any stereoisomer that is not an enantiomer of another is considered its diastereomer.[4] For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist (this number is reduced if meso compounds are possible).[3][6] These stereoisomers will consist of pairs of enantiomers, and each enantiomeric pair will be diastereomeric with all other pairs.[6]

Caption: Logical relationship between different classes of isomers.

Core Properties of Diastereomeric Mixtures

Unlike enantiomers, which have identical physical properties in an achiral environment (except for the direction of optical rotation), diastereomers possess distinct physical and chemical properties.[3][5][7] This fundamental difference is the basis for their separation and has significant implications in chemical synthesis and pharmacology.

Physical Properties

Diastereomers exhibit different physical properties because the spatial distances between corresponding atoms within the molecules are different, leading to variations in intermolecular forces and crystal lattice packing.[2] These differences include:

-

Spectroscopic Data (e.g., NMR, IR spectra)

Chemical Properties

The chemical reactivity of diastereomers differs. They react at different rates with both chiral and achiral reagents.[5][7] This is because the transition states leading to the products are also diastereomeric, and thus have different energies, resulting in different activation energies for the reactions.[6][7]

Data Summary: Enantiomers vs. Diastereomers

The following table summarizes the key distinctions between enantiomers and diastereomers, highlighting why diastereomeric mixtures are separable by standard techniques.

| Property | Enantiomers | Diastereomers |

| Mirror Image Relationship | Yes (Non-superimposable mirror images) | No (Not mirror images)[5] |

| Number of Stereocenters | At least one[5] | At least two[5] |

| Melting Point | Identical | Different[2][7] |

| Boiling Point | Identical | Different[2][7] |

| Solubility (in achiral solvent) | Identical | Different[2][7] |

| Specific Rotation | Equal magnitude, opposite sign[7] | Different (no direct relationship)[2] |

| Reactivity (with achiral reagents) | Identical | Different[7] |

| Reactivity (with chiral reagents) | Different | Different[7] |

| Separation by Standard Methods | No (Requires chiral resolving agent or chiral chromatography) | Yes (e.g., chromatography, crystallization)[2][5] |

Separation of Diastereomeric Mixtures: Protocols and Methodologies

The distinct physical properties of diastereomers allow for their separation using standard laboratory techniques that are ineffective for resolving enantiomers.[2][5]

Experimental Protocol: Separation by Column Chromatography

Chromatography is a primary technique for separating diastereomers, leveraging differences in polarity and interactions with a stationary phase.[8]

Objective: To separate a diastereomeric mixture (e.g., compounds A and B) using silica (B1680970) gel column chromatography.

Methodology:

-

Stationary Phase Preparation: A glass column is packed with a slurry of silica gel (the stationary phase) in a non-polar solvent (e.g., hexane).

-

Sample Preparation: The diastereomeric mixture is dissolved in a minimal amount of a suitable solvent.[8]

-

Loading: The dissolved sample is carefully loaded onto the top of the silica gel bed.

-

Elution: A solvent system (the mobile phase), typically a mixture of a non-polar and a slightly more polar solvent (e.g., hexane-ethyl acetate), is passed through the column. The polarity of the mobile phase can be kept constant (isocratic) or gradually increased (gradient).

-

Separation: As the mobile phase flows through the column, the diastereomers partition between the stationary and mobile phases. The diastereomer with weaker interactions with the polar silica gel (typically the less polar compound) will travel down the column more quickly. The diastereomer with stronger interactions will be retained longer.[8]

-

Fraction Collection: The eluent is collected in sequential fractions.

-

Analysis: The composition of each fraction is analyzed using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure fractions of each diastereomer.

-

Solvent Removal: The solvent is removed from the purified fractions (e.g., via rotary evaporation) to yield the isolated diastereomers.

Caption: Experimental workflow for separating a diastereomeric mixture.

Other Key Separation Techniques

| Technique | Principle of Separation |

| Fractional Crystallization | Differences in the solubility of diastereomers in a specific solvent. One diastereomer crystallizes out of solution preferentially upon cooling or solvent evaporation.[2] |

| Fractional Distillation | Differences in the boiling points of the diastereomers. This method is suitable for liquid mixtures where the boiling points are sufficiently different.[2][9] |

| Extractive Distillation | An auxiliary agent is added to the mixture that alters the partial pressures of the diastereomers to different extents, facilitating separation by distillation.[9] |

| High-Performance Liquid Chromatography (HPLC) | Utilizes high pressure to pass the solvent through a column with smaller particle sizes, providing higher resolution and faster separation times compared to standard column chromatography.[10] |

Significance in Drug Development and Pharmaceuticals

The stereochemistry of a drug is critical as biological systems, such as enzymes and receptors, are chiral.[11] Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

-

Differential Biological Activity: One diastereomer of a drug may be therapeutically active, while another may be less active, inactive, or even cause harmful side effects.[11][12][13] While this effect is famously pronounced between enantiomers (e.g., thalidomide), significant variations in potency and safety can also be observed between diastereomers.[12][14]

-

Pharmacokinetics: Diastereomers can be absorbed, distributed, metabolized, and excreted differently by the body, leading to different bioavailability and duration of action.

-

Regulatory Requirements: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines that require the absolute stereochemistry of chiral drugs to be known and established early in development.[15] This necessitates the separation and individual testing of all stereoisomers, including diastereomers, to ensure the safety and efficacy of a new pharmaceutical product.

For example, the anti-inflammatory drug ibuprofen (B1674241) is sold as a racemic mixture, but its R-isomer can convert to the more active S-isomer in the body.[15] While this relates to enantiomers, the principle extends to diastereomers: understanding the fate and activity of each stereoisomer in a mixture is crucial for rational drug design and development. The ability to synthesize and isolate a specific, more effective diastereomer can significantly enhance a drug's therapeutic index.[12]

References

- 1. Diastereomeric mixture: Significance and symbolism [wisdomlib.org]

- 2. byjus.com [byjus.com]

- 3. Diastereomer - Wikipedia [en.wikipedia.org]

- 4. study.com [study.com]

- 5. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]

- 8. researchgate.net [researchgate.net]

- 9. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]

- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 15. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Diastereomeric Mixtures: An In-depth Technical Guide to Formation, Control, and Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereochemistry, the formation of diastereomeric mixtures in chemical reactions is a pivotal concept with profound implications for drug discovery and development. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological and toxicological properties. Therefore, a thorough understanding and precise control of stereochemical outcomes are paramount. This technical guide provides a comprehensive exploration of the principles governing the formation of diastereomeric mixtures, detailed experimental methodologies for their synthesis and analysis, and a focus on the practical application of this knowledge in a laboratory setting.

Core Principles of Diastereomer Formation

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, or when two or more stereocenters are formed simultaneously. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, which allows for their separation and individual characterization.[1][2] The formation of diastereomeric mixtures is a direct consequence of the reaction mechanism and the energetic landscape of the transition states leading to the different diastereomeric products.

A reaction that produces an unequal mixture of diastereomers is termed diastereoselective. The degree of selectivity is typically expressed as the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).

Diastereomeric Ratio (d.r.) = [Major Diastereomer] / [Minor Diastereomer]

Diastereomeric Excess (d.e.) = |([Major Diastereomer] - [Minor Diastereomer]) / ([Major Diastereomer] + [Minor Diastereomer])| x 100%

Several factors influence the diastereomeric ratio of a reaction, including:

-

Steric Hindrance: The non-bonded interactions between substituents in the transition state can favor the formation of the sterically less hindered diastereomer.

-

Electronic Effects: The electronic properties of substituents can influence the stability of the transition state, favoring one diastereomer over another.

-

Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the reaction is more likely to proceed through the lower energy transition state.

-

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereomeric outcome.

-

Catalyst: Chiral catalysts can create a chiral environment that directs the reaction towards the formation of a specific diastereomer.

Key Reactions Leading to Diastereomeric Mixtures

The Aldol (B89426) Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation and a classic example of a reaction that can generate diastereomeric products. The reaction involves the nucleophilic addition of an enolate to a carbonyl compound, creating two new stereocenters in the β-hydroxy carbonyl product. The relative stereochemistry of these new centers can be controlled to favor either the syn or anti diastereomer.

The stereochemical outcome of the aldol reaction is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal cation of the enolate. The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions in this transition state, and their steric interactions determine the preferred diastereomeric product.

Experimental Protocol: Diastereoselective Proline-Catalyzed Aldol Reaction [3]

This protocol describes the direct enantioselective cross-aldol reaction of two different aldehydes catalyzed by L-proline.

Materials:

-

Aldehyde donor (e.g., propionaldehyde)

-

Aldehyde acceptor (e.g., isobutyraldehyde)

-

L-proline (catalyst)

-

Solvent (e.g., DMSO)

-

Anhydrous MgSO₄

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a stirred solution of the aldehyde acceptor (1.0 mmol) and the aldehyde donor (2.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., 4 °C), add L-proline (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at this temperature for the specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis.

Quantitative Data:

| Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |

| Propionaldehyde | Isobutyraldehyde | 10 | DMSO | 4 | 2 | 82 | 24:1 | >99 |

| n-Butyraldehyde | Isobutyraldehyde | 10 | DMSO | 4 | 2 | 88 | 19:1 | 98 |

| Phenylacetaldehyde | Isobutyraldehyde | 10 | DMSO | 4 | 2 | 75 | 20:1 | 91 |

Logical Relationship: Zimmerman-Traxler Model

Caption: Zimmerman-Traxler model for the aldol reaction.

The Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. When a cyclic diene is used, the reaction can produce two diastereomeric products, designated as endo and exo. The endo product is the one in which the substituents on the dienophile are oriented towards the diene's π-system in the transition state. The exo product has these substituents oriented away.

The formation of the endo product is often kinetically favored due to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the p-orbitals of the diene. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640) [4][5]

This protocol describes the synthesis of endo-norbornene-5,6-cis-dicarboxylic anhydride.

Materials:

-

Maleic anhydride

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware for distillation and reaction setup

Procedure:

-

Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it gently to "crack" it into cyclopentadiene. Collect the freshly distilled cyclopentadiene, which boils at 41 °C, in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used soon after preparation.

-

Reaction: In a flask, dissolve maleic anhydride (1.0 g) in ethyl acetate (5 mL) with gentle warming. Add hexane (5 mL) to the solution.

-

Cool the maleic anhydride solution in an ice bath. Slowly add the freshly prepared cyclopentadiene (1.0 mL) to the cold solution with swirling.

-

A white precipitate of the endo adduct will form. Allow the reaction mixture to stand at room temperature for about 20 minutes to ensure complete reaction.

-

Collect the product by vacuum filtration and wash it with a small amount of cold hexane.

-

Recrystallize the product from a mixture of ethyl acetate and hexane to obtain pure crystals.

-

Determine the melting point and characterize the product by ¹H NMR spectroscopy to confirm the endo stereochemistry.

Quantitative Data:

| Diene | Dienophile | Solvent | Temperature | Product | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp. | endo-norbornene-5,6-cis-dicarboxylic anhydride | >95:5 |

| Furan | Maleimide | Diethyl Ether | 0 °C | 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | >99:1 (exo favored) |

Signaling Pathway: Endo vs. Exo Selectivity

Caption: Energy profile for endo and exo pathways.

Nucleophilic Addition to Chiral Carbonyl Compounds

The addition of a nucleophile to a chiral aldehyde or ketone containing a stereocenter adjacent to the carbonyl group is another common route to diastereomeric mixtures. The existing stereocenter influences the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon.

The Felkin-Anh model is widely used to predict the stereochemical outcome of such reactions. This model considers the steric hindrance of the three substituents on the α-carbon. The largest group (L) is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, passing by the smallest substituent (S).

Experimental Protocol: Diastereoselective Reduction of a Chiral Ketone [6]

This protocol describes the reduction of a chiral ketone using a hydride reducing agent.

Materials:

-

Chiral ketone (e.g., 3-phenyl-2-butanone)

-

Reducing agent (e.g., Sodium borohydride, NaBH₄)

-

Solvent (e.g., Methanol)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the chiral ketone (1.0 mmol) in the solvent (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.1 mmol) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour), monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Determine the diastereomeric ratio of the resulting secondary alcohol by ¹H NMR or GC analysis.

Quantitative Data:

| Chiral Ketone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 3-phenyl-2-butanone | NaBH₄ | Methanol | 0 | 3:1 |

| 2-methylcyclohexanone | LiAlH₄ | Diethyl Ether | -78 | 4:1 (axial attack favored) |

Logical Relationship: Felkin-Anh Model

Caption: Felkin-Anh model for nucleophilic addition.

Analysis of Diastereomeric Mixtures

The accurate determination of diastereomeric ratios is crucial for evaluating the success of a diastereoselective reaction. Due to their different physical properties, diastereomers can be separated and quantified using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining diastereomeric ratios.[7][8][9] In the NMR spectrum of a diastereomeric mixture, chemically equivalent nuclei in the different diastereomers are in different chemical environments and will therefore exhibit distinct signals with different chemical shifts. The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers. ¹H NMR is most commonly used for this purpose due to its high sensitivity and the typically larger chemical shift dispersion compared to ¹³C NMR.

Experimental Protocol: Determination of Diastereomeric Ratio by ¹H NMR [7][10]

Materials:

-

Diastereomeric mixture sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the diastereomeric mixture and dissolve it in the appropriate deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate integration.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Identify a set of well-resolved signals that are unique to each diastereomer. These are often protons close to the newly formed stereocenters.

-

Integration: Carefully integrate the selected signals. The ratio of the integral values directly corresponds to the diastereomeric ratio.

Experimental Workflow: NMR Analysis

Caption: Workflow for d.r. determination by NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for separating and quantifying diastereomers.[11][12][13] Since diastereomers have different physical properties, they often exhibit different retention times on a stationary phase. Both normal-phase and reversed-phase HPLC can be used for the separation of diastereomers. The choice of the column and mobile phase is critical and needs to be optimized for each specific mixture.

Experimental Protocol: Separation of Diastereomers by HPLC [11][12]

Materials:

-

Diastereomeric mixture sample

-

HPLC-grade solvents for the mobile phase

-

HPLC system with a suitable column (e.g., C18 for reversed-phase) and detector (e.g., UV-Vis)

Procedure:

-

Method Development: Develop a suitable HPLC method by screening different columns and mobile phase compositions to achieve baseline separation of the diastereomers.

-

Sample Preparation: Prepare a solution of the diastereomeric mixture in a suitable solvent at a known concentration.

-

Injection and Analysis: Inject a known volume of the sample solution into the HPLC system.

-

Data Analysis: Integrate the peak areas of the separated diastereomers in the chromatogram. The ratio of the peak areas corresponds to the diastereomeric ratio. For accurate quantification, a calibration curve may be necessary if the response factors of the diastereomers are different.

Experimental Workflow: HPLC Analysis

Caption: Workflow for d.r. determination by HPLC.

Conclusion

The formation of diastereomeric mixtures is a fundamental aspect of stereoselective synthesis. A deep understanding of the underlying principles, coupled with robust experimental and analytical techniques, is essential for researchers and professionals in the chemical and pharmaceutical sciences. By carefully controlling reaction conditions and employing powerful analytical tools like NMR and HPLC, it is possible to not only predict and influence the stereochemical outcome of a reaction but also to accurately quantify the resulting diastereomeric mixture. This control is a critical enabler for the development of stereochemically pure and effective drug candidates.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. isca.me [isca.me]

- 13. mdpi.com [mdpi.com]

physical and chemical properties of diastereomers

An In-depth Technical Guide to the Physical and Chemical Properties of Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diastereomers are stereoisomers that are not mirror images of each other. This fundamental difference from enantiomers gives rise to distinct physical and chemical properties, a concept of critical importance in chemistry and pharmacology. Unlike enantiomers, which have identical physical properties (except for the direction of optical rotation) and identical chemical properties in an achiral environment, diastereomers possess different melting points, boiling points, solubilities, spectroscopic characteristics, and reaction rates.[1][2][3][4][5][6][7] These differences are not merely theoretical; they form the basis for the separation of enantiomers via chiral resolution and are a primary consideration in drug development, where different diastereomers of a therapeutic agent can exhibit varied efficacy and toxicity profiles.[4][8][9] This guide provides a comprehensive overview of these properties, details the experimental protocols used to separate and characterize diastereomers, and explores the implications for the pharmaceutical industry.

Core Concepts: Defining Diastereomers

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This category is broadly divided into two classes: enantiomers and diastereomers.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They arise from the presence of one or more chiral centers and have opposite configurations (e.g., R vs. S) at all corresponding stereocenters.

-

Diastereomers: Stereoisomers that are not mirror images of each other.[6][10] This condition arises in compounds with two or more stereocenters when the configuration differs at one or more, but not all, of these centers.[5][11] Geometric isomers (cis/trans) are also a subclass of diastereomers.[12]

The relationship between these isomeric forms is crucial for understanding their behavior.

Physical Properties of Diastereomers

The key distinction between enantiomers and diastereomers lies in their physical properties. Because diastereomers are different compounds, their physical properties differ.[1][12][13][14] This is because the spatial arrangement of atoms in diastereomers leads to different intramolecular and intermolecular interactions, resulting in unique crystal lattice energies, dipole moments, and solvation characteristics.

Comparison of Physical Properties

The differing physical properties of diastereomers are the foundation for their separation, a task that is notoriously difficult for enantiomers which share identical physical characteristics.[15]

| Property | Enantiomers | Diastereomers |

| Melting Point | Identical | Different[1][2][3][4] |

| Boiling Point | Identical | Different[1][2][3][4] |

| Solubility | Identical in achiral solvents | Different[1][2][3] |

| Density | Identical | Different[1][2][3] |

| Refractive Index | Identical | Different[1][2] |

| Specific Rotation | Equal in magnitude, opposite in sign | Unrelated values[1][2][11] |

| Spectra (NMR, IR) | Identical in achiral solvents | Different |

| Free Energy | Identical | Different[14] |

Quantitative Data: The Tartaric Acid Isomers

Tartaric acid is a classic example illustrating the property differences among diastereomers. It has two chiral centers, leading to three stereoisomers: a pair of enantiomers ((+)- and (-)-tartaric acid) and an achiral diastereomer (meso-tartaric acid).

| Property | (+)-Tartaric Acid (2R,3R) | (-)-Tartaric Acid (2S,3S) | meso-Tartaric Acid (2R,3S) |

| Melting Point (°C) | 171–174 | 171–174 | 146–148[16] |

| Specific Rotation, [α]D20 | +12.7° | -12.7° | 0° |

| Solubility (g/100mL H₂O at 20°C) | 139 | 139 | 125 |

| Density (g/cm³) | 1.76 | 1.76 | 1.666 |

Note: Data is compiled from various chemical reference sources. Small variations may exist between sources.

Chemical Properties of Diastereomers

Diastereomers exhibit similar, but not identical, chemical properties.[1][2] While they typically undergo the same types of reactions, the rates of these reactions with achiral reagents can differ.[2][7] This difference in reactivity arises from the different three-dimensional structures of the diastereomers, which leads to different transition state energies for their reactions.

The most significant aspect of their chemical behavior is observed in reactions that form new stereocenters. The formation of one diastereomer in preference to another is known as diastereoselectivity .[6] This principle is a cornerstone of modern asymmetric synthesis, allowing for the controlled creation of specific stereoisomers.

Experimental Protocols for Separation and Characterization

The distinct physical and spectroscopic properties of diastereomers allow for their separation and characterization using standard laboratory techniques that are ineffective for enantiomers.

Separation via Chiral Resolution

A common strategy to separate a racemic mixture of enantiomers is to convert them into a mixture of diastereomers. This process, known as chiral resolution, leverages the different physical properties of the newly formed diastereomers.[6][17]

Protocol: Resolution of a Racemic Acid using a Chiral Base

-

Reaction: Dissolve the racemic acid (a 1:1 mixture of R- and S-enantiomers) in a suitable solvent. Add one equivalent of an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine).

-

Salt Formation: The acid-base reaction forms a mixture of two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).[18]

-

Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize from the solution upon cooling or solvent evaporation.[19] The choice of solvent is critical and often determined empirically.

-

Isolation: Separate the crystallized salt by filtration. The other diastereomer remains in the filtrate. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Regeneration: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically enriched carboxylic acid. The chiral amine is also recovered as its corresponding ammonium (B1175870) salt.[15] A similar workup on the filtrate can isolate the other enantiomer.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers.[20][21]

Protocol: HPLC Separation of Diastereomers

-

Column Selection: Unlike enantiomers, which require a chiral stationary phase (CSP) for separation, diastereomers can often be separated on standard achiral stationary phases (e.g., silica, C18).[20][22] The choice depends on the polarity and structure of the analytes.

-

Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents) that provides differential partitioning of the diastereomers between the mobile phase and the stationary phase. This is typically achieved by screening various solvent compositions (e.g., hexane/ethyl acetate (B1210297) for normal phase; acetonitrile/water for reverse phase).

-

Injection and Elution: Inject the diastereomeric mixture onto the column. The diastereomer with the weaker interaction with the stationary phase will elute first, followed by the one with the stronger interaction.

-

Detection: Use a suitable detector (e.g., UV-Vis, MS) to monitor the column effluent and generate a chromatogram showing two separated peaks corresponding to the two diastereomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for distinguishing diastereomers. Since they are chemically distinct, their NMR spectra will differ.[23]

-

Chemical Shifts: Corresponding protons and carbons in diastereomers are in chemically non-equivalent environments and will exhibit different chemical shifts.[24]

-

Coupling Constants: The through-bond coupling constants (J-values) can also differ due to variations in dihedral angles between adjacent protons.

-

Protocol: Distinguishing Diastereomers by ¹H NMR:

-

Sample Preparation: Dissolve a purified sample of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis: Compare the spectra. Diastereomers will show two distinct sets of signals for the non-equivalent protons. The relative integration of these signals can be used to determine the diastereomeric ratio (d.r.).[25] For complex spectra, 2D NMR techniques (e.g., COSY, HSQC) can aid in assignment. Band-selective pure shift NMR methods can be employed to collapse multiplets into singlets, simplifying analysis in crowded spectral regions.[25]

-

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including the relative and absolute configuration of all stereocenters.[26]

-

Protocol: Structure Elucidation by X-ray Crystallography:

-

Crystal Growth: Grow a single, high-quality crystal of one of the purified diastereomers. This is often the most challenging step.

-

Data Collection: Mount the crystal in an X-ray diffractometer and irradiate it with monochromatic X-rays. The resulting diffraction pattern is recorded.[27][28]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.[27] This yields the precise molecular structure and the relative configuration of all stereocenters. If anomalous dispersion is used (often requiring a heavy atom), the absolute configuration can also be determined.[29]

-

Diastereomers in Drug Development

The distinct biological properties of diastereomers are a critical consideration in pharmacology. Since biological systems (enzymes, receptors) are chiral, they interact differently with each diastereomer of a drug.[4][9]

-

Pharmacokinetics & Pharmacodynamics: Two diastereomers of a drug can have different rates of absorption, distribution, metabolism, and excretion (ADME), as well as different affinities for their biological targets.[30]

-

Efficacy and Toxicity: One diastereomer may be the active therapeutic agent (eutomer), while the other may be less active, inactive, or even contribute to toxicity (distomer).[9]

Regulatory agencies like the FDA and Health Canada state that diastereomers are chemically distinct compounds and should generally be developed and characterized separately.[8][31] If a drug with multiple stereocenters is developed, its stereoisomeric composition must be defined and controlled.

References

- 1. byjus.com [byjus.com]

- 2. collegedunia.com [collegedunia.com]

- 3. orgosolver.com [orgosolver.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diastereomer - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereomers | Definition, Properties & Examples - Lesson | Study.com [study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]

- 14. coconote.app [coconote.app]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 18. youtube.com [youtube.com]

- 19. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hplc.eu [hplc.eu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 26. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

- 31. fda.gov [fda.gov]

The Critical Distinction: A Technical Guide to Diastereomers and Enantiomers in Drug Development

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stereoisomerism, the phenomenon of compounds possessing the same molecular formula and sequence of bonded atoms but differing in the three-dimensional orientations of their atoms in space, represents a critical consideration in modern drug development. Within this class of isomers, the distinction between enantiomers and diastereomers is paramount, as it profoundly influences a drug's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of these stereoisomers, their differing physicochemical properties, and the experimental protocols essential for their separation and analysis, in accordance with regulatory expectations.

Core Concepts: Defining Enantiomers and Diastereomers

Stereoisomers can be broadly categorized into two main classes: enantiomers and diastereomers. The relationship between these is fundamental to understanding their unique impact on biological systems.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A molecule that has a non-superimposable mirror image is termed "chiral." Enantiomers possess identical physical and chemical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light.[1][2] One enantiomer will rotate the plane of polarized light in a clockwise direction, termed dextrorotatory (+), while its mirror image will rotate it in a counter-clockwise direction, termed levorotatory (-), to an equal magnitude.[1] A 50:50 mixture of two enantiomers is known as a racemic mixture and is optically inactive because the opposing rotations cancel each other out.[2][3]

Diastereomers , in contrast, are stereoisomers that are not mirror images of each other.[4] This class of isomers arises when a compound has two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, solubilities, and spectroscopic characteristics.[1][4] This fundamental difference in physical properties makes them, in principle, separable by standard laboratory techniques like crystallization or chromatography.[1]

The following diagram illustrates the hierarchical relationship between these types of isomers.

References

A Technical Guide to Diastereomeric Mixtures in Organic Chemistry: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastereomers are stereoisomers of a compound that possess two or more stereocenters and are not mirror images of each other. Unlike enantiomers, diastereomers exhibit distinct physical properties, such as melting points, boiling points, solubilities, and spectroscopic characteristics. Crucially, in the realm of pharmacology and drug development, diastereomers often display significantly different biological activities and metabolic fates. The formation of diastereomeric mixtures is a common outcome in many organic reactions, and the ability to control, separate, and analyze these mixtures is of paramount importance. This guide provides an in-depth exploration of diastereomeric mixtures through key examples, complete with quantitative data, detailed experimental protocols, and visual workflows to illuminate the core concepts for professionals in the field.

Case Study: Artemisinin (B1665778) and its Derivatives - The Impact of Diastereoselectivity on Antimalarial Activity

Artemisinin and its semi-synthetic derivatives are cornerstone therapies for malaria, their efficacy intrinsically linked to a specific stereochemistry. The synthesis of derivatives, such as artemether (B1667619), from dihydroartemisinin (B1670584) (DHA) creates a new stereocenter, resulting in a diastereomeric mixture of α- and β-artemether. The biological activity of these diastereomers is markedly different, with the β-diastereomer exhibiting significantly greater antimalarial potency.

Quantitative Data: Biological Activity of Artemether Diastereomers

The antimalarial activity of the α and β diastereomers of artemether, along with other derivatives, has been quantified against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound/Diastereomer | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | Chloroquine-resistant | 7.67 | [1] |

| Artemisinin | Chloroquine-susceptible | 11.4 | [1] |

| β-Artemether | Chloroquine-resistant | 3.71 | [1] |

| β-Artemether | Chloroquine-susceptible | 5.14 | [1] |

| α/β-Arteether | Chloroquine-resistant | 3.88 | [1] |

| α/β-Arteether | Chloroquine-susceptible | 5.66 | [1] |

Note: Arteether is another ether derivative of DHA and also exists as a diastereomeric mixture. The data clearly indicates that β-artemether is more potent than the parent compound, artemisinin, and highlights the importance of the stereochemistry at the newly formed center.

Mechanism of Action: The Role of the Endoperoxide Bridge

The antimalarial action of artemisinin and its derivatives is initiated by the cleavage of the endoperoxide bridge within the parasite's food vacuole. This process is catalyzed by ferrous iron (Fe²⁺), which is released during the digestion of hemoglobin by the parasite. The cleavage of the endoperoxide bridge generates highly reactive oxygen-centered radicals that subsequently damage parasite proteins and other macromolecules, leading to cell death.

Experimental Protocol: Diastereoselective Synthesis of Artemether

The synthesis of artemether from dihydroartemisinin (DHA) can be performed to favor the more active β-diastereomer. Continuous flow synthesis has been shown to produce artemether with a diastereomeric ratio of 81:19 (β:α).

Objective: To synthesize artemether from dihydroartemisinin with a preference for the β-diastereomer.

Materials:

-

Dihydroartemisinin (DHA)

-

Methanol (B129727) (MeOH)

-

Triethyl orthoformate

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dihydroartemisinin (1.0 g, 3.52 mmol) in a mixture of methanol (20 mL) and dichloromethane (10 mL).

-

Acid Catalysis: Cool the solution to 0 °C in an ice bath. Add a solution of 1.8 M HCl in a 2:1 v/v mixture of ethanol (B145695) and triethyl orthoformate dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the β- and α-diastereomers.

-

Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and determine the diastereomeric ratio.

Case Study: Menthol (B31143) - Stereochemistry and Sensory Perception

Menthol, with its three chiral centers, can exist as eight stereoisomers (four pairs of enantiomers). These diastereomers exhibit vastly different sensory properties, with (-)-menthol being primarily responsible for the characteristic cooling sensation. This effect is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

Quantitative Data: TRPM8 Activation by Menthol Stereoisomers

The potency of the different menthol stereoisomers in activating the TRPM8 channel has been quantified using electrophysiology, with the half-maximal effective concentration (EC₅₀) serving as a key metric.

| Stereoisomer | EC₅₀ at +80 mV (µM) | EC₅₀ at -80 mV (µM) | Reference |

| (-)-Menthol | 62.64 ± 1.2 | 129.58 ± 12.3 | [2] |

| (+)-Menthol | 166.41 ± 14.1 | 473.50 ± 62.4 | [2] |

| (+)-Isomenthol | 215.17 ± 15.2 | 1146.00 ± 117.0 | [2] |

| (+)-Neomenthol | 206.22 ± 11.4 | Not Reported | [2] |

| (+)-Neoisomenthol | 209.73 ± 13.9 | Not Reported | [2] |

The data unequivocally demonstrates that (-)-menthol is the most potent activator of the TRPM8 channel, with a significantly lower EC₅₀ compared to its other diastereomers.

Signaling Pathway: TRPM8 Activation and the Sensation of Cold

The binding of a menthol stereoisomer to the TRPM8 channel, a non-selective cation channel located in the plasma membrane of sensory neurons, induces a conformational change. This opens the channel, allowing an influx of Ca²⁺ and Na⁺ ions, which depolarizes the neuron and triggers an action potential. This signal is then transmitted to the brain, where it is interpreted as a cooling sensation.

Experimental Protocol: Separation of Menthol Diastereomers by Gas Chromatography (GC)

The industrial synthesis of menthol often produces a mixture of its diastereomers. Gas chromatography with a chiral stationary phase is a common method for their separation and quantification.

Objective: To separate and identify the diastereomers of menthol in a mixture using gas chromatography.

Materials and Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm film thickness).

-

Helium or Hydrogen as carrier gas.

-

Menthol standard mixture containing all diastereomers.

-

Sample of synthetic menthol.

-

Ethanol for sample dilution.

Procedure:

-

Sample Preparation: Prepare a 1% solution of the synthetic menthorl mixture in ethanol. Prepare a similar solution of the standard mixture.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 2 °C/minute, and hold for 5 minutes.

-

Carrier Gas Flow Rate: Set to an appropriate constant flow (e.g., 1 mL/min for Helium).

-

Split Ratio: 50:1

-

Injection Volume: 1 µL

-

-

Analysis:

-

Inject the standard mixture to determine the retention times for each diastereomer.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the relative amounts of each diastereomer by integrating the peak areas.

-

Case Study: Epothilones - Stereochemistry in Anticancer Drug Design

The epothilones are a class of microtubule-stabilizing agents used in cancer chemotherapy. Their complex structures contain multiple stereocenters, and their biological activity is highly dependent on the specific stereoisomer. The synthesis of epothilones and their analogs often involves diastereoselective reactions, such as the Evans aldol (B89426) reaction, to control the stereochemistry at key positions.

Quantitative Data: Cytotoxicity of Epothilone (B1246373) Analogs

The cytotoxic activity of different epothilone analogs highlights the impact of structural and stereochemical modifications on their potency against various cancer cell lines.

| Compound | MES-SA/DX5 (Uterine Sarcoma) IC₅₀ (nM) | HEK 293T (Embryonic Kidney) IC₅₀ (nM) | SKOV3 (Ovarian Cancer) IC₅₀ (nM) | Reference |

| Epothilone B | Not Reported | Not Reported | Not Reported | |

| Analog 7 | 0.33 | 0.02 | 0.10 | [3] |

| Analog 8 | 0.36 | 0.05 | 0.17 | [3] |

| Analog 9 | 0.01 | 0.001 | 0.01 | [3] |

| Analog 10 | 0.03 | 0.05 | 0.18 | [3] |

This table showcases the potent cytotoxicity of various synthetic epothilone analogs, with analog 9 demonstrating exceptionally low IC₅₀ values, indicating very high potency. While not a direct comparison of diastereomers of the same compound, it illustrates the profound effect of stereochemical and structural changes on biological activity.

Mechanism of Action: Microtubule Stabilization

Epothilones bind to the β-tubulin subunit of microtubules, at or near the paclitaxel (B517696) binding site. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics, which is essential for the formation of the mitotic spindle, leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Experimental Protocol: The Evans Aldol Reaction for Diastereoselective C-C Bond Formation

The Evans aldol reaction is a powerful tool for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in polyketide natural products like the epothilones. The reaction utilizes a chiral oxazolidinone auxiliary to control the stereochemical outcome.

Objective: To perform a diastereoselective aldol reaction between a chiral N-propionyl oxazolidinone and an aldehyde to produce the syn-aldol product with high diastereoselectivity.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂) solution (30%)

Procedure:

-

Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature. After workup, the N-propionyl oxazolidinone is obtained.

-

Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.

-

Aldol Addition: Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

-

Workup: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over Na₂SO₄. Concentrate under reduced pressure. The diastereomeric ratio of the crude product is typically >99:1 (syn:anti).

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., with lithium hydroperoxide) to yield the corresponding β-hydroxy carboxylic acid without epimerization of the newly formed stereocenters.

Conclusion

The study of diastereomeric mixtures is a critical aspect of modern organic chemistry, with profound implications for drug discovery and development. As demonstrated by the examples of artemisinin, menthol, and the epothilones, the specific three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, leading to vastly different pharmacological outcomes. A thorough understanding of the principles of diastereoselective synthesis, coupled with robust analytical methods for the separation and quantification of diastereomers, is essential for the rational design and development of safe and effective therapeutic agents. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers navigating the complexities of stereochemistry in their scientific endeavors.

References

- 1. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

Core Concepts: Defining Diastereomers, Diastereomeric Ratio (d.r.), and Diastereomeric Excess (d.e.)

An In-Depth Technical Guide to Diastereomeric Ratio and Diastereomeric Excess for Researchers, Scientists, and Drug Development Professionals.

In the field of stereochemistry, a precise understanding of the relationships between stereoisomers is fundamental. Diastereomers are stereoisomers of a compound that have different configurations at one or more, but not all, of the stereocenters and are not mirror images of each other.[1][2] Unlike enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties.[1][2] This distinction is critical in synthetic chemistry and pharmacology, as different diastereomers of a drug can exhibit varied biological activities, potencies, and toxicities.[3][4]

Diastereomeric Ratio (d.r.) : The diastereomeric ratio is a straightforward expression of the relative proportion of diastereomers in a mixture. It is typically expressed as a ratio of the major diastereomer to the minor one (e.g., 95:5 or 19:1).[5] This term has become the preferred method for characterizing the stereoselectivity of a reaction, as it is more direct and easier to interpret from analytical data like NMR or HPLC chromatograms.[1]

Diastereomeric Excess (d.e.) : Diastereomeric excess represents the excess of one diastereomer over the other in a mixture.[6] It is calculated in a manner analogous to enantiomeric excess (e.e.).[7]

The formula for calculating percent diastereomeric excess is:

% d.e. = |[Diastereomer 1] - [Diastereomer 2]| / |[Diastereomer 1] + [Diastereomer 2]| * 100

Where [Diastereomer 1] and [Diastereomer 2] represent the mole fractions or concentrations of the two diastereomers in the mixture.[7] A 1:1 mixture of diastereomers has a d.e. of 0%, while a sample containing only one diastereomer has a d.e. of 100%.[1]

For a mixture with a diastereomeric ratio of 95:5, the d.e. would be calculated as: (95 - 5) / (95 + 5) * 100 = 90% d.e.

Significance in Drug Development

The stereochemical composition of a pharmaceutical agent is a critical quality attribute that can profoundly influence its safety and efficacy. Regulatory bodies like the FDA and ICH require rigorous control and specification of the stereochemical makeup of new drug substances.[3][8]

-

Pharmacological Activity : Diastereomers can have significantly different binding affinities for their biological targets, leading to one isomer being highly active (the eutomer) while the other may be less active or inactive (the distomer).[3][4]

-

Pharmacokinetics & Metabolism : Differences in physical properties can lead to varied absorption, distribution, metabolism, and excretion (ADME) profiles for diastereomers. Metabolism itself can be stereoselective, potentially converting one diastereomer into different metabolites than the other.[9]

-

Toxicity : In some cases, an undesired diastereomer may contribute to off-target effects or exhibit a distinct toxicity profile. Therefore, controlling the diastereomeric ratio is essential to ensure a consistent and safe product.[3]

Experimental Protocols for Determining Diastereomeric Ratio

The accurate determination of d.r. is a cornerstone of process development and quality control in the pharmaceutical industry. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining diastereomeric ratios.[11] The underlying principle is that diastereomers are distinct chemical compounds, and thus, corresponding nuclei within each isomer exist in slightly different magnetic environments. This leads to chemical shift non-equivalence, resulting in separate, distinguishable signals in the NMR spectrum.[11] The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers.[10]

-

Sample Preparation : Accurately weigh and dissolve a representative sample of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and resolution.

-

Ensure the instrument is properly shimmed to achieve optimal line shape and resolution.

-

-

Acquisition Parameters :

-

Set an appropriate spectral width to encompass all relevant signals.

-

Crucially, set the relaxation delay (d1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated. This ensures complete relaxation between scans and provides quantitatively accurate integration.[12]

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is essential for accurate integration of minor diastereomer signals.

-

-

Data Processing and Analysis :

-

Apply standard processing steps: Fourier transform, phase correction, and careful baseline correction across the entire spectrum.[12]

-

Identify a pair of well-resolved signals, one corresponding to each diastereomer. Ideal signals are singlets or simple multiplets that are free from overlap with other signals.[11] Protons nearest to the stereocenters are most likely to exhibit the largest chemical shift differences.[10]

-

Integrate the selected signals. Calibrate the integral of one peak to a convenient value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will provide the relative ratio.

-

The diastereomeric ratio is the ratio of these integral values (e.g., Integral A / Integral B).[10]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and precise method for separating and quantifying diastereomers.[13] Since diastereomers have different physical properties, they often exhibit different interactions with the stationary and mobile phases of an HPLC system, leading to different retention times.[14] This separation can typically be achieved on standard, achiral stationary phases (e.g., C18, silica), which is a significant advantage over enantiomer separations that require more specialized and expensive chiral stationary phases (CSPs).[15]

-

Initial Screening :

-

Column Selection : Screen two to three different achiral columns with varying selectivities (e.g., a standard C18, a Phenyl-Hexyl, and a Polar-RP column for reversed-phase; or Silica and Cyano columns for normal-phase).[13]

-

Mobile Phase Screening : For reversed-phase, test broad gradients using common organic modifiers like acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) with an aqueous phase (e.g., water or buffer). For normal-phase, screen gradients of a polar modifier (e.g., ethanol (B145695) or isopropanol) in a non-polar solvent like hexane.[14]

-

-

Method Optimization :

-

Select the column and mobile phase system that shows the best initial separation or "baseline split."

-

Gradient Optimization : Adjust the gradient slope and time to improve the resolution between the diastereomer peaks.

-

Isocratic Conversion : For routine analysis and improved precision, convert the optimized gradient method to an isocratic one. The isocratic mobile phase composition should be based on the solvent percentage at which the peaks of interest eluted during the gradient run.[14]

-

Fine-Tuning : Systematically adjust the isocratic mobile phase composition (e.g., in 2% increments of the organic modifier) to maximize resolution. Also, optimize other parameters like flow rate and column temperature.[14]

-

-

Analysis and Quantification :

-

Sample Preparation : Prepare samples by dissolving them in the mobile phase or a compatible solvent. Filter the sample to remove particulates.

-

Injection & Data Acquisition : Inject the sample and record the chromatogram using a suitable detector (UV-Vis is common).

-

Data Analysis : Integrate the peak areas for each separated diastereomer. The diastereomeric ratio is calculated from the ratio of the peak areas (d.r. = Peak Area A / Peak Area B), assuming the two diastereomers have identical response factors (e.g., the same molar absorptivity at the detection wavelength).[10]

-

Data Presentation: Comparison of Analytical Techniques

Choosing the appropriate analytical technique depends on various factors, including the nature of the sample, the required precision, and available instrumentation.

| Attribute | NMR Spectroscopy | HPLC / GC |

| Principle | Different magnetic environments of nuclei lead to distinct chemical shifts. Ratio from signal integration.[11] | Differential interaction with a stationary phase leads to different retention times. Ratio from peak area integration.[11] |

| Sample Prep | Simple; dissolve in deuterated solvent. | More involved; dissolve in mobile phase, filtration required. |

| Analysis Time | Relatively fast (5-20 minutes per sample). | Can be longer, especially with long run times or complex gradients. |

| Sensitivity | Lower; may be difficult to quantify minor diastereomers <1-2%. | High; excellent for trace analysis and quantifying low-level isomers.[11] |

| Precision | High, with good reproducibility.[11] | Very high, with excellent run-to-run precision.[11] |

| Development | Minimal method development required. | Can be time-consuming and require significant optimization. |

| Information | Provides full structural information in addition to the ratio. | Provides retention time and quantitative data only. |

| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed during the analysis. |

References

- 1. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]

- 2. Diastereomer - Wikipedia [en.wikipedia.org]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. Diastereomeric excess - Buchler GmbH [buchler-gmbh.com]

- 7. D and E [iupac.qmul.ac.uk]

- 8. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 9. news-medical.net [news-medical.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Subtle Distinction with Significant Consequences: A Technical Guide to the Relationship Between Epimers and Diastereomers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of stereochemistry, the precise three-dimensional arrangement of atoms within a molecule can dictate its biological activity, physical properties, and overall behavior. Among the various classes of stereoisomers, the relationship between epimers and diastereomers is a fundamental concept with profound implications, particularly in the realm of drug design and development. This technical guide provides an in-depth exploration of this relationship, supported by quantitative data, detailed experimental protocols for their differentiation, and a clear visualization of their hierarchical classification.

Core Concepts: Defining the Relationship

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] This broad category is further divided into two main classes: enantiomers and diastereomers.

-

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment, except for their interaction with plane-polarized light.

-

Diastereomers , in contrast, are stereoisomers that are not mirror images of each other.[1] This distinction arises when a molecule has two or more stereocenters. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography.[2][3][4]

Epimers represent a specific subclass of diastereomers. An epimer is one of a pair of diastereomers that differ in configuration at only one of several stereogenic centers.[1] Therefore, a critical takeaway is: all epimers are diastereomers, but not all diastereomers are epimers. A diastereomeric relationship can exist between molecules that differ at more than one, but not all, stereocenters.

This hierarchical relationship can be visualized as follows:

Quantitative Comparison of Epimeric Pairs

The subtle difference in the spatial arrangement of a single functional group between epimers can lead to measurable differences in their physical properties. The following tables provide a quantitative comparison of two notable epimeric pairs.

Table 1: Physical Properties of D-Glucose and D-Galactose (C4 Epimers)

| Property | D-Glucose | D-Galactose |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 146 °C | 167 °C |

| Specific Rotation (α) | +52.7° | +80.2° |

| Solubility in Water | 91 g/100 mL | 68 g/100 mL |

Note: Specific rotation can vary with conditions such as temperature and solvent.

Table 2: Physical and Biological Properties of Doxorubicin (B1662922) and Epirubicin (B1671505)

| Property | Doxorubicin | Epirubicin |

| Molar Mass | 543.52 g/mol | 543.52 g/mol |

| Melting Point | 205 °C (decomposes)[5] | ~185 °C (decomposes) |

| Specific Rotation (α) | +248° (in methanol) | +276° (in methanol) |

| Cardiotoxicity | Higher incidence | Lower incidence |

| Myelosuppression | More severe | Less severe |

These data clearly demonstrate that a change in stereochemistry at a single carbon atom can significantly impact the physical and biological characteristics of a molecule.

The Significance of Epimerism in Drug Development

The case of doxorubicin and its C4' epimer, epirubicin, provides a compelling example of the importance of stereochemistry in pharmacology. Both are anthracycline antibiotics used in chemotherapy.[6][7] However, the different orientation of the hydroxyl group at the 4' position of the sugar moiety leads to variations in their clinical profiles. Epirubicin generally exhibits a better therapeutic index due to its reduced cardiotoxicity and myelosuppression compared to doxorubicin at equimolar doses.[8] This difference is attributed to variations in their metabolism and cellular uptake.[9]

The story of thalidomide, while an example of enantiomeric differences, underscores the critical need to consider all aspects of stereochemistry in drug development. The (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen. This tragic example led to stricter regulations and a greater emphasis on the stereospecific synthesis and analysis of chiral drugs.

Experimental Protocols for the Differentiation of Epimers and Diastereomers

The ability to separate and characterize epimers and diastereomers is crucial for research and quality control in the pharmaceutical industry. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating diastereomers due to their different physical properties, which lead to differential interactions with the stationary phase.

Protocol for the Separation of Tetracycline and its C4-Epimer (4-Epitetracycline)

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 M aqueous phosphoric acid (e.g., 20:80 v/v), adjusted to a specific pH (typically around 2.5). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV absorbance at 355 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 20 µL.

-

Expected Outcome: 4-Epitetracycline will have a different retention time than tetracycline, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of relative stereochemistry. For diastereomers, the different spatial arrangements of atoms lead to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants in the NMR spectrum.

Protocol for Distinguishing Epimers using 1H and 13C NMR

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameters to Observe: Look for differences in the chemical shifts (δ) and coupling constants (J) of protons near the stereogenic center that differs between the epimers. Protons that are diastereotopic will have different chemical shifts and will couple to each other.

-

-

¹³C NMR Acquisition:

-

2D NMR Experiments (for complex molecules):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can be crucial for assigning relative stereochemistry.

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry of all chiral centers.

Protocol for the Determination of Absolute Stereochemistry

-

Crystal Growth:

-

The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.

-

Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

-

Procedure (Slow Evaporation):

-

Prepare a saturated or near-saturated solution of the purified compound in a clean vial.

-

Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.